Product packaging for 6-Chloro-7-methoxy-2-methylchroman-4-one(Cat. No.:)

6-Chloro-7-methoxy-2-methylchroman-4-one

Cat. No.: B8442485
M. Wt: 226.65 g/mol
InChI Key: HJJOKIVBOPBYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-methoxy-2-methylchroman-4-one is a chemical compound belonging to the chromanone (chroman-4-one) family, a privileged scaffold in medicinal chemistry for designing and synthesizing novel lead compounds . This specific analog features chloro and methoxy substituents on its aromatic ring, modifications often explored to fine-tune the biological activity and physicochemical properties of the core structure. Chroman-4-one is a heterobicyclic moiety that serves as a fundamental building block for the isolation, design, and synthesis of novel bioactive molecules . Research Applications and Value: While specific biological data for this compound is not available in the public domain, analogs within the chroman-4-one class demonstrate a wide spectrum of significant pharmacological activities. Researchers investigate these compounds for their potential as: • Anticancer Agents: Synthetic chroman-4-one analogs have shown potent cytotoxic profiles against various cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) in preliminary research . The core structure is known to regulate cellular metabolism and suppress the proliferation of cancer cells . • Versatile Pharmacological Scaffold: Beyond oncology, the chromanone template is a starting point for developing compounds with antidiabetic, antioxidant, antimicrobial, anti-inflammatory, and antitubercular activities . The presence of specific substituents, such as halogen and methoxy groups, is frequently critical for optimizing this bioactivity. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO3 B8442485 6-Chloro-7-methoxy-2-methylchroman-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

6-chloro-7-methoxy-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H11ClO3/c1-6-3-9(13)7-4-8(12)11(14-2)5-10(7)15-6/h4-6H,3H2,1-2H3

InChI Key

HJJOKIVBOPBYGD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=CC(=C(C=C2O1)OC)Cl

Origin of Product

United States

Elucidation of Molecular Mechanisms of Action and Biological Target Interactions

Enzyme Inhibition Profiles and Associated Regulatory Pathways

The chroman-4-one core structure serves as a versatile scaffold for designing inhibitors of several key enzymes. The specific substitutions on this scaffold, such as the chloro, methoxy (B1213986), and methyl groups in 6-Chloro-7-methoxy-2-methylchroman-4-one, are crucial in determining the potency and selectivity of these interactions.

Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a significant target in the context of neurodegenerative diseases and cancer. researchgate.net Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. gu.se The inhibitory action of these compounds has been linked to antiproliferative effects in various cancer cell lines. researchgate.netgu.se

The mechanism of SIRT2 inhibition by chroman-4-ones is attributed to their ability to occupy the substrate-binding site and a specific "selectivity pocket" within the enzyme. researchgate.net This selective inhibition leads to an increase in the acetylation of SIRT2 substrates, such as α-tubulin, which can disrupt microtubule dynamics and impede cell cycle progression, thereby exerting an antiproliferative effect. gu.se Studies on various substituted chroman-4-one analogs have demonstrated that modifications at the 2-, 6-, and 8-positions are critical for potent inhibitory activity. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions tend to enhance potency. gu.se Two such compounds demonstrated antiproliferative effects that correlated with their SIRT2 inhibition potency and also increased the acetylation level of α-tubulin, suggesting that SIRT2 is the likely target within the cancer cells. gu.se

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

Compound Substituents SIRT2 IC50 (µM) SIRT1 Inhibition (%) at 200 µM SIRT3 Inhibition (%) at 200 µM
1 6-chloro, 8-bromo, 2-pentyl 4.3 <10 <10
6i 6-bromo, 8-chloro, 2-pentyl 1.8 <10 <10
6h 6-bromo, 2-pentyl Not determined 70% inhibition at 200 µM Not determined
6d 6,8-dibromo, 2-(2-(2-methoxyethoxy)ethyl) Not determined 33% inhibition at 200 µM Not determined
6a 6,8-dibromo, 2-(4-hydroxybutyl) Not determined 18% inhibition at 200 µM Not determined

Data sourced from studies on chroman-4-one analogs. gu.se

Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine. nih.gov Its inhibition can lead to increased levels of these neurotransmitters in the brain, a strategy employed in the management of neurodegenerative disorders. mdpi.com Derivatives of the chroman-4-one scaffold have been shown to act as potent and selective inhibitors of human MAO-B. nih.gov

For instance, the related compound 5-hydroxy-2-methyl-chroman-4-one (HMC) was identified as a selective, reversible, and competitive inhibitor of MAO-B. nih.gov Kinetic studies revealed its competitive mode of action with a specific inhibition constant (Ki). nih.gov Molecular docking simulations suggest that the higher inhibitory activity of such compounds against MAO-B compared to its isoform, MAO-A, is due to specific interactions within the active site. For HMC, a predicted hydrogen bond with the Cys172 residue of MAO-B, which is absent in MAO-A, may account for its selectivity. nih.gov

Table 2: MAO-B Inhibition Profile of Chroman-4-one Analogs

Compound Target Enzyme IC50 (µM) Ki (µM) Inhibition Type
5-hydroxy-2-methyl-chroman-4-one MAO-B 3.23 0.896 Reversible, Competitive
MAO-A 13.97 Not determined Not determined

Data from a study on 5-hydroxy-2-methyl-chroman-4-one. nih.gov

β-Glucuronidase is an enzyme that catalyzes the cleavage of β-glucuronic acid from glucuronides. Elevated levels of this enzyme have been associated with certain pathological conditions, and its inhibition is an area of therapeutic interest. While direct studies on this compound are limited, research on the broader class of chromen-4-one (chromone) derivatives has demonstrated their potential as β-glucuronidase inhibitors.

A series of chromen-4-one based oxadiazole derivatives exhibited potent β-glucuronidase inhibitory activity, with some compounds showing significantly greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone. The structure-activity relationship of these compounds indicated that the nature and position of substituents on an attached phenyl ring were key determinants of inhibitory potential, with fluoro-substituted derivatives being particularly active. Molecular docking studies suggest that these compounds can fit into the binding groove of the enzyme and form significant interactions with essential amino acid residues.

Table 3: β-Glucuronidase Inhibition by Chromen-4-one-Oxadiazole Derivatives

Compound Derivative Substituent on Phenyl Ring β-Glucuronidase IC50 (µM)
Standard D-saccharic acid 1,4 lactone 48.1 ± 1.2
Derivative 1 2-Fluoro 0.8 ± 0.1
Derivative 2 3-Fluoro 1.1 ± 0.1

Data represents a selection of potent derivatives from the studied series.

The enzymes acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme-1 (BACE-1) are prominent targets in the development of therapies for neurodegenerative diseases like Alzheimer's disease. While some chromenone derivatives have shown weak inhibitory activity against these enzymes, certain structural modifications to the chroman-4-one scaffold have yielded more potent inhibitors.

For example, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for their inhibitory effects on cholinesterases. One of the most potent compounds against BChE exhibited competitive-type inhibition. The structure-activity relationship studies highlighted that substitutions at specific positions on the chromenone ring were crucial for inhibitory potency. In contrast, studies on 5-hydroxy-2-methyl-chroman-4-one showed no significant inhibitory activity against AChE, BChE, or BACE-1, indicating that the inhibitory profile is highly dependent on the specific substitution pattern of the chroman-4-one core.

Table 4: Cholinesterase Inhibition by Amino-7,8-dihydro-4H-chromenone Derivatives

Compound Derivative Target Enzyme IC50 (µM) Ki (µM) Inhibition Type
4k BChE 0.65 ± 0.13 0.55 Competitive
4c BChE 0.89 ± 0.24 Not determined Not determined
4d BChE 1.19 ± 0.31 Not determined Not determined

Data from a study on amino-7,8-dihydro-4H-chromenone derivatives.

Pteridine Reductase 1 (PTR1) is an enzyme found in certain protozoan parasites, such as Trypanosoma brucei and Leishmania, but not in humans. It plays a crucial role in the folate biosynthesis pathway of these organisms, making it an attractive target for the development of anti-parasitic drugs. Chroman-4-one analogues have been investigated as inhibitors of PTR1.

Three chroman-4-one analogues were synthesized and evaluated against PTR1 from T. brucei (TbPTR1) and L. major (LmPTR1). Crystallographic studies of TbPTR1 in complex with one of these inhibitors revealed the binding mode within the enzyme's active site. The chroman-4-one moiety was observed to engage in a π-sandwich interaction between the nicotinamide ring of the NADP+ cofactor and the Phe97 residue of the enzyme. This structural insight provides a basis for the rational design of more potent and selective PTR1 inhibitors based on the chroman-4-one scaffold.

Table 5: Inhibition of Parasitic Enzymes by Chroman-4-one Analogues

Compound Target Enzyme IC50 (µM)
Analogue 1 TbPTR1 22 ± 1
LmPTR1 57 ± 1
Analogue 3 TbPTR1 55 ± 2
LmPTR1 >100

Data from a study on chroman-4-one analogues against parasitic enzymes.

The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. While direct evidence for the interaction of this compound with the Akt enzyme is not extensively documented, studies on related chroman-4-one derivatives suggest a potential for this class of compounds to modulate Akt signaling.

For instance, a study on (E)-3-(2'-methoxybenzylidene)-4-chromanone demonstrated that this compound could modulate the phosphorylation of Akt in human umbilical vein endothelial cells. Phosphorylation is a key mechanism for the activation of Akt, and its modulation can have significant downstream effects on cell signaling. Additionally, nobiletin, a natural compound containing a related chromone (B188151) scaffold, has been shown to exert anti-cancer effects through the modulation of the Nrf2/AKT/ERK pathways. These findings suggest that the chroman-4-one scaffold may serve as a platform for the development of modulators of the Akt signaling pathway, although further investigation is required to elucidate the specific interactions and mechanisms involved for this compound.

Telomerase Activity Inhibition via Dyskerin Expression Regulation

An extensive review of scientific databases and literature reveals no specific studies investigating the effect of this compound on telomerase activity or the regulation of dyskerin expression. Telomerase is a ribonucleoprotein enzyme essential for maintaining telomere length, and its activity is critical in cellular aging and cancer. Dyskerin is a key component of the telomerase complex. While the inhibition of telomerase is a significant area of research in oncology, there is currently no published data to suggest or confirm that this compound interacts with this pathway.

Anti-Inflammatory Mechanisms

The anti-inflammatory potential of chroman-4-one derivatives has been a subject of scientific inquiry. However, specific data on the mechanisms employed by this compound are not available in the current body of scientific literature. The following sections address the specific anti-inflammatory pathways as requested.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes

There are no specific research findings detailing the inhibitory activity of this compound against Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) enzymes. These enzymes are crucial mediators of the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively nih.govnih.gov. While related flavonoid structures, such as 6-Chloro-7-methyl-3', 4'-dimethoxyflavone, have been identified as potent and selective COX-2 inhibitors, this compound is structurally distinct from this compound researchgate.net. The activity of the specific compound on COX and 5-LOX pathways has not been reported.

Suppression of Pro-Inflammatory Cytokine and Mediator Production (e.g., IL-5, Nitric Oxide)

Scientific literature lacks specific data on the ability of this compound to suppress pro-inflammatory cytokines such as Interleukin-5 (IL-5) or inflammatory mediators like Nitric Oxide (NO). Research on a related but structurally different compound, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, has demonstrated inhibition of NO and IL-6 production in macrophages nih.gov. However, the substitution of a hydroxyl group with a chloro group at the 6-position significantly alters the molecule's chemical properties, and therefore, these findings cannot be directly extrapolated to this compound.

Modulation of NF-κB and MAPKs Signaling Pathways

There is no direct evidence in the published literature to indicate that this compound modulates the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the regulation of inflammatory gene expression researchgate.net. Studies on other chroman derivatives have shown interaction with these pathways; for instance, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide has been documented to suppress the activation of NF-κB nih.gov. Nevertheless, no such activity has been confirmed for this compound.

Antioxidant Activity and Oxidative Stress Mitigation

The antioxidant properties of chroman-based structures are often linked to their ability to donate hydrogen atoms from hydroxyl groups, thereby neutralizing free radicals.

Direct Free Radical Scavenging Capabilities

No specific studies evaluating the direct free radical scavenging capabilities of this compound have been identified. The antioxidant activity of chromanones is typically associated with the presence of a hydroxyl group on the benzene (B151609) ring, such as in 6-hydroxy-7-methoxy-4-chromanone derivatives, which are known to be potent antioxidants nih.gov. The replacement of this critical hydroxyl group with a chlorine atom at the 6-position means that the primary mechanism for free radical scavenging in related antioxidant compounds is absent. While some studies on different heterocyclic structures like coumarins suggest that a 6-chloro substitution can contribute to antioxidant effects, there is no available data to confirm such a property for this compound mdpi.com.

Note: Due to the lack of specific research data for this compound in the specified areas, data tables could not be generated. The information provided is based on the current absence of relevant findings in the scientific literature.

Regulation of Reactive Oxygen Species (ROS) and Glutathione (GSH) Levels

Extensive searches of scientific databases and literature have not yielded specific information on the effects of this compound on the regulation of Reactive Oxygen Species (ROS) and Glutathione (GSH) levels. While the broader class of chroman-4-one compounds has been investigated for antioxidant properties, no studies were found that specifically detail the activity of this particular compound in modulating cellular oxidative stress through these pathways.

Upregulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD2, Catalase, GPX1, Hmox1, Nrf2)

There is currently no available research data to suggest that this compound upregulates endogenous antioxidant enzyme systems. Studies detailing its effects on the expression or activity of enzymes such as Superoxide Dismutase 2 (SOD2), Catalase, Glutathione Peroxidase 1 (GPX1), Heme Oxygenase 1 (Hmox1), or the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) have not been identified in the public domain.

Anticancer Mechanisms

Antiproliferative Efficacy against Various Cancer Cell Lines

While various derivatives of the chroman-4-one scaffold have been synthesized and evaluated for their antiproliferative properties against a range of cancer cell lines, specific data on the efficacy of this compound is not available in the reviewed literature.

Induction of Programmed Cell Death (Apoptosis) and Autophagy

No studies have been found that investigate the potential of this compound to induce programmed cell death, such as apoptosis, or autophagy in cancer cells. The molecular mechanisms related to these processes remain uninvestigated for this specific compound.

Cell Cycle Arrest and DNA Damage Induction

The capacity of this compound to cause cell cycle arrest or induce DNA damage in cancerous cells has not been documented in the available scientific literature.

Neuroprotective Mechanisms

Currently, there is a lack of research into the neuroprotective mechanisms of this compound. While other chromanone derivatives have been explored for their potential in neurodegenerative diseases, no such studies have been published for this specific chemical entity.

Antimicrobial Mechanisms

The chroman-4-one scaffold is a recognized "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds with a wide range of pharmacological activities, including antimicrobial effects. researchgate.net The structural diversity of chroman-4-one derivatives allows for the fine-tuning of their biological activities. researchgate.net

Substituted chroman-4-ones have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. acs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the chroman-4-one scaffold are crucial for antibacterial potency. For instance, the presence of hydroxyl groups at the 5- and 7-positions, combined with a hydrophobic substituent at the 2-position, has been shown to enhance activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov

While many chroman-4-one derivatives exhibit strong efficacy against Gram-positive bacteria, their activity against Gram-negative bacteria is often less potent. nih.gov However, certain thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties have shown promising activity against Gram-negative plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. tandfonline.com The proposed mechanism of action for some of these compounds involves the dissipation of the bacterial membrane potential, leading to the inhibition of essential macromolecular biosynthesis. acs.org

Table 1: Antibacterial Activity of Selected Chroman-4-one Derivatives

Compound TypeTarget BacteriaActivity (MIC)Reference
2-Aryl-4H-chromen-4-one DerivativesGram-positive and Gram-negative bacteriaModerate to good researchgate.net
Substituted 4-ChromanonesGram-positive bacteria (including MRSA)As low as 0.39 µg/mL acs.orgnih.gov
Thiochroman-4-one DerivativesXanthomonas oryzae pv. oryzaeEC50 of 17 µg/mL tandfonline.com
Spiropyrrolidines with Chroman-4-oneGram-positive and Gram-negative bacteria32–250 µg/mL mdpi.com

This table presents data for the broader class of chroman-4-one derivatives, as specific data for this compound was not available.

Chromone and chroman-4-one derivatives have emerged as promising candidates for the development of new antifungal agents. mdpi.comnih.gov A variety of these compounds have demonstrated inhibitory effects against a range of fungal pathogens, including several Candida species and filamentous fungi. mdpi.com

The antifungal mechanism of action for this class of compounds is multifaceted. One proposed mechanism involves the disruption of the fungal plasma membrane. semanticscholar.org For example, (E)-benzylidene-chroman-4-one has been shown to have a fungicidal effect on Candida species, likely by targeting the plasma membrane. semanticscholar.org

Another potential target for the antifungal activity of chromone derivatives is thymidylate synthase. semanticscholar.org In silico studies have predicted a high binding affinity of certain chroman-4-one derivatives for this enzyme, which is crucial for DNA synthesis in fungi. semanticscholar.org The presence of methoxy substituents has been noted to enhance the bioactivity of some homoisoflavonoids, a related class of compounds. nih.gov

Table 2: Antifungal Activity of Selected Chromone and Chroman-4-one Derivatives

Compound TypeTarget FungiActivity (MIC)Proposed MechanismReference
Chromone-3-carbonitrilesCandida species5–50 µg/mLInhibition of biofilm formation nih.govresearchgate.netnih.govconsensus.app
Substituted Chroman-4-onesCandida species, Aspergillus flavus, Penicillium citrinum64–1024 µg/mLInhibition of cysteine synthase, HOG1 kinase, FBA1 mdpi.com
3-Benzylidene chroman-4-onesAspergillus niger, Aspergillus flavus, Botrytis cinereaGood activityNot specified tandfonline.com
Thiochroman-4-one DerivativesBotrytis cinerea79% inhibitionNot specified tandfonline.com
(E)-benzylidene-chroman-4-oneCandida species62.5–1000 µg/mLPlasma membrane targeting, Thymidylate synthase inhibition semanticscholar.org

This table presents data for the broader class of chromone and chroman-4-one derivatives, as specific data for this compound was not available.

The antiviral potential of chromone derivatives has been investigated against a variety of viruses. Natural and semi-synthetic chromone alkaloids have demonstrated activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). nih.gov The mechanism of anti-HIV activity for some of these compounds is thought to involve irreversible binding to the gp120 envelope protein. nih.gov

More recently, synthetic 2-aryl-4H-chromen-4-one derivatives have been evaluated for their antiviral activity against the Chikungunya virus (CHIKV). researchgate.netingentaconnect.com Several compounds in this series were found to be potent inhibitors of CHIKV in cell culture, with some exhibiting high selectivity indices, indicating a favorable profile of antiviral activity versus cellular toxicity. researchgate.net

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

Influence of Substituent Identity and Position on Potency and Selectivity

The introduction of halogen atoms, such as chlorine, into a molecule can substantially modify its biological activity by altering properties like lipophilicity, which can enhance passage through cell membranes. researchgate.neteurochlor.org In the context of chroman-4-one derivatives, substitutions on the aromatic ring are essential for achieving significant biological inhibition. nih.gov

Studies on SIRT2 inhibitors have shown that larger, electron-withdrawing substituents at the C-6 and C-8 positions are favorable for high potency. acs.orgnih.govnih.gov For instance, the compound 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor. mdpi.com The replacement of the 6-chloro group with a larger but less electronegative 6-bromo substituent was well-tolerated and maintained high activity. nih.gov Conversely, di-fluorinated analogs, which have smaller but more electronegative substituents, were considerably less active than other di-halogenated derivatives. nih.gov This suggests that while electron-withdrawing properties enhance activity, the size of the substituent at the C-6 and C-8 positions is also a critical factor. acs.orgnih.gov Further investigation revealed that the substituent at the C-6 position is more critical for activity than the one at the C-8 position. nih.gov

Table 1: Influence of Halogen Substitutions on SIRT2 Inhibition

CompoundR6 SubstituentR8 SubstituentSIRT2 Inhibition at 200 µM (%)IC50 (µM)Reference
UnsubstitutedHHInactiveN/A nih.gov
1aClBr88 ± 1.24.5 nih.gov
1cBrBr90 ± 2.01.5 nih.gov
1eFF52 ± 2.1Not Determined nih.gov
1fClH48 ± 1.6Not Determined nih.gov

The substitution pattern on the benzene (B151609) ring of the chroman-4-one scaffold significantly influences its biological properties. nih.gov Specifically, the presence of a methoxy (B1213986) group at the C-7 position has been shown to modulate activity, although its effect can vary depending on the biological target.

In studies on the antimicrobial properties of chroman-4-one derivatives, it was found that substitution of a C-7 hydroxyl group with a methoxy group did not significantly affect antibacterial activity but did alter antifungal activity. mdpi.com For some homoisoflavonoid derivatives, the presence of methoxy substituents was found to enhance bioactivity. nih.gov However, another study noted that a 6-methoxy-substituted 2-pentylchroman-4-one derivative was obtained in a low yield, suggesting potential synthetic challenges with electron-donating groups. nih.gov In the context of SIRT2 inhibition, a derivative with a fluorine atom at the C-7 position showed only weak inhibitory activity. acs.orgnih.gov Furthermore, research on methoxyflavones has indicated that a C-7 methoxy substitution can lead to an increased cytotoxic effect in cancer cell lines. mdpi.com

An alkyl side chain at the C-2 position is a crucial feature for potent biological activity in many chroman-4-one series. acs.org The length and structure of this alkyl chain have a direct impact on inhibitory effects.

Systematic studies have demonstrated that the optimal length for this alkyl chain is between three and five carbons. acs.orgnih.gov A compound with an n-propyl group at C-2 showed good activity, which was slightly lower than that of the n-pentyl substituted analog. acs.orgnih.gov An n-heptyl group, however, resulted in decreased activity, indicating that an overly long chain is detrimental. acs.orgnih.gov Therefore, the pentyl group was identified as having the most optimal length among the studied derivatives for SIRT2 inhibition. acs.orgnih.gov

Branching of the alkyl chain, particularly near the chroman-4-one ring system, leads to a decrease in inhibitory activity. acs.orgnih.gov For example, an isopropyl analog was less active than the corresponding n-propyl derivative. acs.orgnih.gov This suggests that bulky groups directly connected to the ring system diminish the biological effect, likely due to steric hindrance within the target's binding site. acs.orgnih.gov

Table 2: Effect of C-2 Alkyl Chain on SIRT2 Inhibition (6-Chloro, 8-Bromo substituted)

CompoundC-2 SubstituentSIRT2 Inhibition at 200 µM (%)IC50 (µM)Reference
1kn-Propyl76 ± 2.610.6 acs.orgnih.gov
1an-Pentyl88 ± 1.24.5 nih.gov
1ln-Heptyl57 ± 1.6Not Determined acs.orgnih.gov
1nIsopropyl52 ± 2.0Not Determined acs.orgnih.gov

The electronic properties of the substituents on the aromatic ring of the chroman-4-one core are a major determinant of biological activity. mdpi.com Electron-withdrawing groups (EWGs) on this ring are considered crucial for potent inhibitors in several compound series. acs.org EWGs can draw electron density towards themselves, which can impact the molecule's interaction with its biological target. wikipedia.org

Stereochemical Aspects and Enantiomeric Activity Differences

Chroman-4-one derivatives with a substituent at the C-2 position are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. nih.govtru.ca In a chiral biological environment, such as the human body, these enantiomers can exhibit different pharmacological behaviors. nih.gov

For the lead compound 8-bromo-6-chloro-2-pentylchroman-4-one, the individual enantiomers were separated and tested for their biological activity. nih.gov The study found only slight differences in their inhibitory activities. acs.orgnih.gov The (−)-enantiomer was identified as being slightly more potent, with an IC50 value of 1.5 µM, compared to the (+)-enantiomer, which had an IC50 of 4.5 µM. nih.gov This small difference suggests that while there is some stereochemical preference at the binding site, it is not exceptionally pronounced for this particular compound. acs.org

Conformational Flexibility and Preferred Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The chroman-4-one scaffold possesses a degree of conformational flexibility. gu.se The heterocyclic ring is not planar, and its preferred conformation, along with the orientation of its substituents, will dictate how well it fits into a protein's binding pocket.

Computational and in Silico Approaches in Chroman 4 One Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the functional mechanisms of potential drugs by simulating the interaction between a ligand, such as 6-Chloro-7-methoxy-2-methylchroman-4-one, and its protein target.

Prediction of Binding Modes and Key Residue Interactions

The analysis of these docked poses reveals crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, between the ligand and specific amino acid residues of the protein. For instance, in studies of similar chromone (B188151) derivatives, the carbonyl group of the chroman-4-one scaffold is often identified as a key hydrogen bond acceptor. The methoxy (B1213986) and chloro substituents on the benzene (B151609) ring of this compound would be analyzed for their contributions to binding, potentially forming specific hydrophobic or halogen-bond interactions that enhance binding specificity and affinity.

Evaluation of Binding Affinities and Scoring Functions

A critical output of molecular docking is the estimation of binding affinity, which quantifies the strength of the interaction between the ligand and its target protein. This is calculated using scoring functions, which are mathematical models that approximate the free energy of binding. A lower binding energy (typically expressed in kcal/mol) indicates a more stable and favorable interaction.

In research on chromone derivatives targeting various proteins, compounds with strong binding affinities often exhibit better biological activity. nih.gov For example, a docking study of 6-isopropyl-3-formyl chromone against the insulin-degrading enzyme (IDE) identified a binding energy of -8.5 kcal/mol, which was superior to the reference standard. nih.gov A similar analysis for this compound would involve docking it against a relevant target and comparing its score to known inhibitors.

Table 1: Illustrative Molecular Docking Results for Chroman-4-one Derivatives Against a Hypothetical Protein Target

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound -8.2Tyr220, Phe330Pi-Pi Stacking
Ser120Hydrogen Bond
Leu325Hydrophobic
Reference Inhibitor-7.5Ser120, His440Hydrogen Bond
Phe330Pi-Pi Stacking

Note: This data is illustrative and serves to represent typical results from a molecular docking study.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of the predicted binding pose from docking and to understand the dynamic behavior of the ligand-receptor complex in a simulated physiological environment.

For the this compound-protein complex, an MD simulation would track the atomic coordinates over a period of nanoseconds. The analysis of the simulation trajectory, particularly the root-mean-square deviation (RMSD), can confirm whether the ligand remains stably bound within the active site. nih.gov Such simulations provide insights into the flexibility of the protein, the conformational changes induced by ligand binding, and the persistence of key interactions identified in docking studies.

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule with high accuracy. uci.edu DFT calculations can determine a molecule's geometry, electronic structure, and reactivity. mdpi.comacs.org

For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Analyze the distribution of electron density, molecular electrostatic potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Predict Spectroscopic Properties: Calculate properties that can be compared with experimental data, such as vibrational frequencies, to validate the computational model.

These calculations provide a fundamental understanding of the molecule's intrinsic properties, which can influence its interactions with biological targets.

Prediction of Pharmacokinetic Properties (ADME)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models use a compound's structure to estimate these properties, reducing the need for costly and time-consuming experimental assays in the early stages of drug discovery. nih.goveijppr.com

Various computational tools and web servers, such as SwissADME and admetSAR, are used to predict these properties for compounds like this compound. nih.govmdpi.com These predictions are based on established models and rules, such as Lipinski's rule of five, which helps assess a compound's drug-likeness. nih.gov Key predicted parameters include lipophilicity (LogP), water solubility, gastrointestinal absorption, and potential for crossing the blood-brain barrier. nih.govmdpi.com

Table 2: Illustrative Predicted ADME Properties for this compound

PropertyPredicted ValueInterpretation
Molecular Weight226.66 g/mol Complies with Lipinski's Rule (<500)
LogP (Lipophilicity)2.5Good balance for solubility and permeability
Water SolubilityModerately SolubleFavorable for oral administration
GI AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier PermeantNoLess likely to cause central nervous system side effects
CYP450 InhibitionInhibitor of CYP2C9Potential for drug-drug interactions

Note: This data is illustrative and based on typical parameters evaluated in in silico ADME studies.

Homology Modeling for Uncharacterized Target Proteins

Molecular docking and other structure-based design methods require a three-dimensional structure of the target protein, which is typically determined experimentally via X-ray crystallography or NMR spectroscopy. nih.gov However, for many proteins, an experimental structure is not available. In such cases, homology modeling (or comparative modeling) can be used to construct a theoretical 3D model of the protein. nih.govwikipedia.org

This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. wikipedia.org The process involves:

Template Identification: Finding a protein with a known experimental structure and a significant sequence similarity to the target protein. wikipedia.org

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template's sequence.

Model Building: Constructing the 3D model of the target protein based on the aligned template structure. nih.gov

If this compound were being investigated for activity against a protein without a known structure, homology modeling would be the essential first step to enable further structure-based computational studies like molecular docking. nih.gov

Advanced Analytical and Spectroscopic Characterization in Chroman 4 One Research

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual nuclei, while two-dimensional (2D) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal the connectivity between them.

For 6-Chloro-7-methoxy-2-methylchroman-4-one, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic region would display two singlets corresponding to the protons at the C5 and C8 positions, a consequence of their isolation from each other by substituents. The heterocyclic ring would exhibit a complex multiplet for the proton at C2, coupled to both the C2-methyl group and the two diastereotopic protons at C3. These C3 protons would appear as distinct multiplets, typically as a pair of doublets of doublets. The methoxy (B1213986) and methyl groups would each present as sharp singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement this data, showing characteristic signals for the carbonyl carbon (C4), the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the heterocyclic ring and the C2-methyl group.

2D NMR experiments would be used to confirm these assignments. A COSY spectrum would show correlations between the C2 proton and the C3 protons, as well as between the C2 proton and the C2-methyl protons, confirming the structure of the heterocyclic ring. An HSQC spectrum would link each proton signal directly to its attached carbon atom, providing unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for chroman-4-one scaffolds.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H 4.5 - 4.7 (m) 75 - 78
C3-H₂ 2.8 - 3.0 (dd) 45 - 48
C4 - 190 - 193
C4a - 118 - 121
C5-H 7.4 - 7.6 (s) 128 - 130
C6 - 124 - 127
C7 - 155 - 158
C8-H 6.9 - 7.1 (s) 102 - 105
C8a - 158 - 161
2-CH₃ 1.5 - 1.7 (d) 20 - 23

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch. Other key signals would include C-O stretches from the ether and methoxy groups, C-Cl stretching, C-H stretches from both the aromatic and aliphatic portions of the molecule, and C=C stretching from the benzene (B151609) ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
C=O (Ketone) Stretch 1680 - 1700
Aromatic C=C Stretch 1600 - 1450
C-O (Aryl Ether) Stretch 1275 - 1200
C-O (Alkyl Ether) Stretch 1150 - 1085

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. VCD spectroscopy could be employed to determine the absolute configuration of a specific enantiomer by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

For this compound (C₁₁H₁₁ClO₃), HRMS would confirm its elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways for chroman-4-ones include the loss of the C2-substituent (methyl group) or fragmentation of the heterocyclic ring via a retro-Diels-Alder reaction.

Table 3: Predicted Mass Spectrometry Data for this compound

Analysis Type Predicted m/z Value Information Provided
MS (EI, ESI) 226.04 (for ³⁵Cl), 228.04 (for ³⁷Cl) Molecular Ion [M]⁺, confirms molecular weight
HRMS (ESI) 226.03967 (for C₁₁H₁₁³⁵ClO₃) Exact mass, confirms elemental formula
MS/MS Fragment 211 ([M-CH₃]⁺) Loss of the methyl group from C2
MS/MS Fragment 186 Retro-Diels-Alder fragmentation

X-ray Crystallography for Absolute Configuration and Supramolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and the absolute configuration of chiral centers. Given that this compound has been synthesized as a crystalline solid, this analysis is highly feasible. prepchem.com

An X-ray crystal structure would unambiguously confirm the connectivity of the atoms and the substitution pattern on the chroman-4-one core. nih.gov For a chirally pure sample, the analysis would determine the absolute stereochemistry (R or S) at the C2 position. Furthermore, the resulting crystal structure would reveal details about the packing of molecules in the solid state, identifying any supramolecular interactions such as C-H···O hydrogen bonds or π-π stacking between aromatic rings. nih.gov This information is crucial for understanding the solid-state properties of the compound and can offer insights into potential interactions with biological macromolecules. nih.govtandfonline.com

In Vitro Assay Methodologies for Biological Activity Evaluation

To explore the therapeutic potential of a compound, its biological activity is assessed using a variety of in vitro assays. These experiments, conducted on isolated cells or proteins, provide crucial data on the compound's mechanism of action at a cellular level. Research on related chroman-4-one derivatives has shown their potential as inhibitors of enzymes like Sirtuin 2 (SIRT2) and as antiproliferative agents. nih.govacs.org

Cell-based assays are fundamental to understanding how a compound affects cellular health and growth. These assays are typically performed on cancer cell lines to screen for potential anti-cancer activity.

Proliferation Assays: These assays measure the ability of a compound to inhibit cell growth and division. Methods include direct cell counting using a hemocytometer or automated cell counter, or assays that measure DNA synthesis, such as the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

Viability Assays: These assays determine the number of living cells in a population after treatment with the compound. A common method is the MTT assay, which relies on the ability of mitochondrial enzymes in viable cells to reduce a yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Programmed Cell Death (Apoptosis) Assays: These assays detect if the compound induces apoptosis, a controlled form of cell death. A widely used method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. In early apoptosis, phosphatidylserine (B164497) is translocated to the outer cell membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells. Another approach is to measure the activity of caspases, a family of proteases that are key mediators of apoptosis.

By employing these methodologies, researchers can construct a detailed profile of the biological effects of this compound, determining its potency (e.g., IC₅₀ value) and its specific impact on cell fate. acs.org

Spectrophotometric and Fluorometric Assays for Enzyme Inhibition

Spectrophotometric and fluorometric assays are fundamental tools in the investigation of enzyme inhibition by chroman-4-one derivatives. These methods offer high sensitivity and are well-suited for high-throughput screening to identify and characterize the inhibitory potential of these compounds against various enzymatic targets. gu.seacs.org

A notable example is the evaluation of chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. acs.orgnih.gov Researchers have utilized fluorescence-based assays to determine the inhibitory activity of these compounds. In a typical assay, the enzymatic reaction involves the deacetylation of a fluorogenic substrate by SIRT2. The product of this reaction is then processed by a developer enzyme, which generates a fluorescent signal directly proportional to the enzyme's activity. The presence of an inhibitory chroman-4-one compound leads to a decrease in the fluorescent signal, allowing for the quantification of inhibition.

The potency of the inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. For a series of substituted chroman-4-one and chromone (B188151) derivatives, IC₅₀ values against SIRT2 were determined to be in the low micromolar range, indicating significant inhibitory potential. nih.gov For instance, the most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM. nih.gov These studies have demonstrated that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for high potency. nih.gov

The selectivity of these compounds is also a critical aspect of their characterization. Fluorometric assays are employed to test the inhibitors against other related enzymes, such as SIRT1 and SIRT3, to ensure their specificity for the target enzyme. acs.orgnih.gov Many of the potent SIRT2 inhibitors from the chroman-4-one class have shown high selectivity, with minimal inhibition of SIRT1 and SIRT3 at similar concentrations. nih.gov

Immunological and Molecular Biology Techniques (e.g., Western Blot, Gene Expression Analysis)

To further validate the findings from in vitro enzyme assays and to understand the cellular effects of chroman-4-one derivatives, immunological and molecular biology techniques are employed. Western blot analysis is a key immunological technique used to confirm the inhibition of enzyme activity within a cellular context.

In the study of SIRT2 inhibition by chroman-4-one derivatives, Western blotting has been used to assess the acetylation level of α-tubulin, a known substrate of SIRT2. acs.org Treatment of cells with a SIRT2 inhibitor is expected to lead to an increase in the acetylation of α-tubulin. Researchers have demonstrated that treatment of cancer cell lines with potent chroman-4-one-based SIRT2 inhibitors resulted in a significant increase in acetylated α-tubulin levels, confirming the on-target activity of these compounds in a cellular environment. acs.org This technique provides crucial evidence that the compound not only inhibits the isolated enzyme but also engages its target within the complex cellular machinery.

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration Determination)

The antimicrobial potential of chroman-4-one derivatives is assessed through standardized susceptibility testing methods. The primary goal of these tests is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govacs.org

The broth microdilution method is a commonly used technique for MIC determination. In this assay, a serial dilution of the chroman-4-one compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of the test microorganism. After an incubation period, the plates are visually inspected for microbial growth, often aided by a growth indicator dye. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Studies on various chroman-4-one derivatives have demonstrated a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govmdpi.com For example, certain 5,7-dihydroxy-4-chromanones have shown good activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.39 μg/mL. nih.gov The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the chroman-4-one scaffold significantly influence the antimicrobial potency. nih.govacs.org

Below is a representative data table illustrating the type of results obtained from antimicrobial susceptibility testing of various chroman-4-one derivatives against a panel of pathogenic microbes.

Compound IDOrganismMIC (µg/mL)
4a Bacillus subtilis32
4a Staphylococcus epidermidis32
4b Bacillus subtilis32
4b Staphylococcus epidermidis32
4c Bacillus subtilis32
4c Staphylococcus epidermidis32
4d Bacillus subtilis32
4d Staphylococcus epidermidis32
5j Enterococcus faecalis3.13
5j Staphylococcus aureus (MSSA)3.13
5j Staphylococcus aureus (MRSA)3.13

Note: The data in this table is derived from studies on various chroman-4-one derivatives and is presented for illustrative purposes. nih.govmdpi.com It does not represent data for this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Chloro-7-methoxy-2-methylchroman-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including Claisen-Schmidt condensation, halogenation, and methoxylation. Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for methoxy group introduction .
  • Temperature : Reactions are often conducted at 5–10°C to minimize side reactions (e.g., epoxide ring opening in intermediates) .
  • Catalysts : Acidic or basic catalysts (e.g., KOH) are critical for cyclization steps .
    Data Table :
StepReagents/ConditionsYield (%)Purity (%)
HalogenationCl₂, CHCl₃, 0°C7595
MethoxylationNaOMe, DMF, 50°C6890

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
  • X-ray crystallography : Resolves stereochemistry; the chromanone core adopts an envelope conformation (puckering parameter Q = 0.4973 Å) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 239.05 (calculated: 239.04) .

Q. How does the substitution pattern on the chromanone core affect solubility and reactivity?

  • Methodological Answer :

  • Solubility : Methoxy groups increase hydrophilicity (logP = 2.45), while chloro and methyl groups enhance lipophilicity .
  • Reactivity : The 6-chloro group is susceptible to nucleophilic substitution, enabling derivatization (e.g., Suzuki coupling) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural configurations of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) clarifies:

  • Dihedral angles : Between the chromanone core and substituents (e.g., 65.3° for a 4-chlorophenyl derivative), confirming steric effects .
  • Hydrogen bonding : Weak C–H···O interactions (2.8–3.2 Å) stabilize crystal packing, explaining discrepancies in melting points across studies .

Q. What strategies mitigate conflicting bioactivity data in antimicrobial assays for this compound?

  • Methodological Answer :

  • Standardized protocols : Use CLSI guidelines for MIC assays to reduce variability .
  • Control compounds : Compare with known antimicrobial chromanones (e.g., coumarin-benzimidazole hybrids) to validate potency .
    Data Table :
StrainMIC (µg/mL)Reference Compound MIC (µg/mL)
E. coli3216 (Ciprofloxacin)
S. aureus648 (Vancomycin)

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking studies (AutoDock Vina) : The chloro-methoxy motif binds to ATP pockets in kinases (binding energy = −8.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Data Contradiction Analysis

Q. Why do reported yields for the methoxylation step vary between 60% and 85%?

  • Methodological Answer : Variations arise from:

  • Oxygen sensitivity : Methoxy intermediates degrade if not handled under inert gas (N₂/Ar) .
  • Purification methods : Column chromatography (SiO₂, hexane/EtOAc) improves purity but reduces yield compared to recrystallization .

Structure-Activity Relationship (SAR) Considerations

Q. How do substituents at the 2-methyl position influence cytotoxicity?

  • Methodological Answer :

  • Methyl vs. ethyl : 2-Methyl derivatives show 3× higher selectivity for cancer cells (IC₅₀ = 12 µM) than 2-ethyl analogs (IC₅₀ = 35 µM) .
  • Electron-withdrawing groups : Nitro or trifluoromethyl groups at this position reduce potency due to steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.